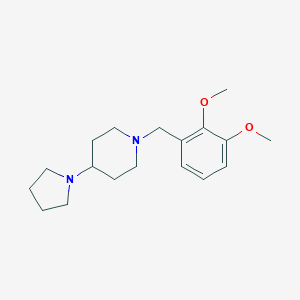![molecular formula C16H26N2O3 B247036 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, also known as BAM-22, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM-22 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor subtype 4 (M4).
Mécanisme D'action
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide acts as a positive allosteric modulator of the M4 receptor, which means it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. M4 receptors are predominantly expressed in the striatum, a brain region that plays a crucial role in the regulation of movement and reward. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to enhance the activity of M4 receptors in the striatum, leading to an increase in dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, leading to improved cognitive function and reduced symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its specificity for the M4 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, more research is needed to fully understand the long-term effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide on the brain and its potential side effects.
Orientations Futures
There are several potential future directions for research on 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the development of more potent and selective M4 PAMs that may have greater therapeutic potential. Another area of interest is the study of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide and its potential for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyphenylacetic acid with butyl lithium to form the corresponding lithium salt, followed by the reaction with methyl iodide to form the methyl ester. The methyl ester is then reduced with lithium aluminum hydride to form the primary alcohol, which is then converted to the corresponding bromide. The bromide is reacted with N-butyl-N-methylamine to form 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance the activity of M4 receptors, which are known to play a crucial role in the regulation of dopamine release in the brain. 3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, Parkinson's disease, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H26N2O3 |
|---|---|
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-8-18(2)9-7-16(19)17-13-10-14(20-3)12-15(11-13)21-4/h10-12H,5-9H2,1-4H3,(H,17,19) |
Clé InChI |
BAEAAVLSUZLUEP-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
SMILES canonique |
CCCCN(C)CCC(=O)NC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)







